4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10-14(22-9-20-10)15(21)19-8-12-13(18-7-6-17-12)11-2-4-16-5-3-11/h2-7,9H,8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJLDQXIXFJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death.
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the kinase activity, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis.
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. It blocks the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model. This anti-angiogenic effect is crucial as angiogenesis, the formation of new blood vessels, is a central process involved in the aggressive growth of tumors and their metastases.
Result of Action
The compound’s action results in significant anti-angiogenic and DNA cleavage activities. It efficiently blocks the formation of blood vessels in vivo in the CAM model. Moreover, it exhibits differential migration and band intensities in DNA binding/cleavage assays. These observations suggest that the compound may exert both anti-angiogenic and cytotoxic effects.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
It is believed that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
Biological Activity
4-Methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide is a synthetic compound with potential biological activity, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13N5OS
- Molecular Weight : 311.36 g/mol
- CAS Number : 2097863-76-6
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer properties. It has been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, in a study involving pyridine-thiazole hybrid molecules, derivatives similar to this compound demonstrated significant antiproliferative activity against cancer cells derived from colon, breast, lung carcinomas, glioblastoma, and leukemia.
Key Findings :
- IC50 Values : The compound exhibited an IC50 of 0.57 µM against HL-60 cells (acute promyelocytic leukemia), while showing much higher IC50 values (>50 µM) in non-cancerous human cell lines, indicating a selective cytotoxic effect on cancer cells .
The mechanism by which 4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide exerts its effects may involve:
- Inhibition of Specific Enzymes : It is believed that the compound interacts with various enzymes and proteins involved in cell signaling pathways.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Mechanistic Insights :
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Cancer Type |
|---|---|---|---|
| 4-Methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide | C15H13N5OS | 0.57 | Acute Promyelocytic Leukemia |
| Compound A | C14H14N6O2S | 0.75 | Breast Cancer |
| Compound B | C16H16N4O3 | 1.20 | Lung Cancer |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations:
- The target compound’s pyrazine-pyridine hybrid substituent introduces dual aromatic systems, likely enhancing target binding compared to simpler pyrazine or phenyl groups .
- Fluorophenyl substituents (e.g., in 2-(4-fluorophenyl)- analog) increase hydrophobicity, which may affect solubility and metabolic stability .
Q & A
Q. What are the optimized synthetic routes for 4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide?
The synthesis typically involves multi-step protocols, including cyclization, coupling, and functional group protection. For example:
- Step 1 : Cyclocondensation of intermediates like ethyl acetoacetate with DMF-DMA and phenylhydrazine to form pyrazole cores .
- Step 2 : Alkylation or coupling reactions using K₂CO₃ in DMF at room temperature to introduce substituents (e.g., pyridinylpyrazine groups) .
- Step 3 : Amide bond formation via activation of carboxylic acids (e.g., using POCl₃) followed by nucleophilic substitution with amines .
Key Optimization : Use NaH for amide nitrogen protection and coupling with pyrimidine derivatives to improve yield .
Q. Which characterization techniques are critical for verifying the compound’s structural integrity?
- NMR Spectroscopy : Analyze and NMR to confirm substituent positions and regioselectivity. For instance, pyridine protons appear as doublets at δ 8.5–9.0 ppm .
- HPLC : Ensure >98% purity using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 385.1 [M+H]⁺) .
Q. How should researchers address low yields during thiazole-carboxamide formation?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Temperature Control : Maintain reactions at 80–120°C for cyclization steps to avoid side products .
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane, 1:1) or recrystallization from ethanol .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
- Core Modifications : Replace the pyridine ring with fluorinated or methoxy-substituted analogs to improve target binding (e.g., 4-fluorophenyl derivatives showed 3-fold higher enzyme inhibition) .
- Side Chain Optimization : Introduce piperazine or triazole groups to enhance solubility and pharmacokinetics .
- Methodology : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase domains, followed by in vitro assays to validate IC₅₀ values .
Q. What protocols are recommended for evaluating biological activity in preclinical models?
- In Vitro Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays with 10 µM compound concentrations .
- Enzyme Inhibition : Measure IC₅₀ against phosphodiesterases or kinases via fluorescence-based assays (e.g., Z′-LYTE™ kinase assay kit) .
- Metabolic Stability : Perform microsomal stability tests (human liver microsomes, 1 mg/mL protein) to assess t₁/₂ .
Q. How should researchers resolve contradictions in synthetic yield data across studies?
- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous DMF, inert atmosphere) to eliminate moisture-sensitive side reactions .
- Orthogonal Characterization : Cross-validate purity using both HPLC and NMR integration .
- Computational Modeling : Identify steric or electronic barriers to coupling using DFT calculations (e.g., Gaussian 09) .
Q. What strategies ensure compound stability during long-term storage?
- Storage Conditions : Store at −20°C in amber vials under argon to prevent oxidation and hydrolysis .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis .
- Formulation : Prepare lyophilized powders with mannitol (1:1 w/w) to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
